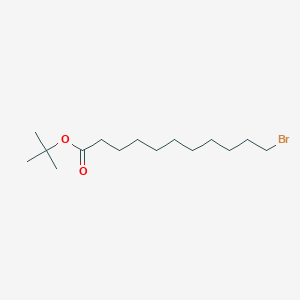Tert-butyl 11-bromoundecanoate
CAS No.: 85216-74-6
Cat. No.: VC8003442
Molecular Formula: C15H29BrO2
Molecular Weight: 321.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 85216-74-6 |
|---|---|
| Molecular Formula | C15H29BrO2 |
| Molecular Weight | 321.29 g/mol |
| IUPAC Name | tert-butyl 11-bromoundecanoate |
| Standard InChI | InChI=1S/C15H29BrO2/c1-15(2,3)18-14(17)12-10-8-6-4-5-7-9-11-13-16/h4-13H2,1-3H3 |
| Standard InChI Key | DIESFLMSMKQGRI-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)CCCCCCCCCCBr |
| Canonical SMILES | CC(C)(C)OC(=O)CCCCCCCCCCBr |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Tert-butyl 11-bromoundecanoate (C₁₅H₂₉BrO₂) features an 11-carbon aliphatic chain terminated by a bromine atom and a tert-butyl ester group. The ester moiety confers stability against hydrolysis, while the bromine atom enables nucleophilic substitution reactions, making the compound versatile for further derivatization .
Table 1: Key Molecular Properties
The compound’s 3D conformation, as modeled in PubChem, reveals a linear hydrocarbon chain with minimal steric hindrance, facilitating interactions in solution-phase reactions .
Synthesis and Industrial Production
Bromination of 10-Undecylenic Acid
The patent CN115433077A describes a two-stage reactor system for synthesizing 11-bromoundecanoic acid, the precursor to tert-butyl 11-bromoundecanoate . Key steps include:
-
Reaction Setup:
-
Optimized Conditions:
Table 2: Synthesis Parameters
| Parameter | Value |
|---|---|
| Solvent Ratio (mass) | 4–6:1 (solvent:acid) |
| HBr Gas Flow | 70–75% to addition tower |
| Reaction Time | 8 hours (patent CN1100030C) |
| Yield | 96.04% |
Applications in Industrial and Pharmaceutical Contexts
Surfactants and Lubricants
The long alkyl chain and terminal bromine enable tert-butyl 11-bromoundecanoate to act as a precursor for:
-
Cationic Surfactants: Quaternization of the bromine atom with amines yields compounds with antimicrobial and emulsifying properties.
-
Biodegradable Lubricants: Transesterification with polyols produces esters with high thermal stability .
Pharmaceutical Intermediates
The compound’s reactivity supports its use in synthesizing:
-
Anticancer Agents: Coupling with heterocyclic amines via Buchwald-Hartwig amination.
-
Prodrugs: Enzymatic hydrolysis of the ester releases bioactive carboxylic acids in vivo .
Polymer Science
Incorporation into copolymers enhances material properties:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume